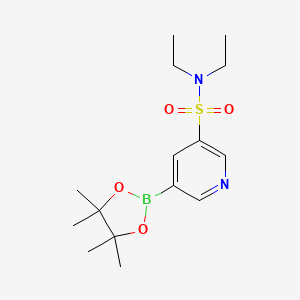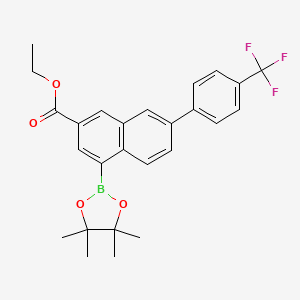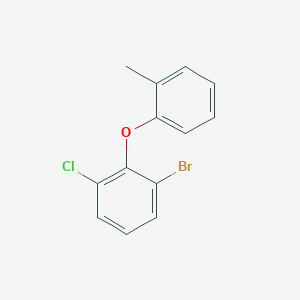
1-Bromo-3-chloro-2-(o-tolyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-chloro-2-(o-tolyloxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and an o-tolyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-2-(o-tolyloxy)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. For instance, starting with 3-chlorophenol, the compound can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. The o-tolyloxy group can then be introduced through a nucleophilic substitution reaction using o-tolyl chloride and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-chloro-2-(o-tolyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols or ethers.
Electrophilic Substitution: The aromatic ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding anilines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Phenols and Ethers: From nucleophilic substitution.
Nitro and Sulfonic Acid Derivatives: From electrophilic substitution.
Quinones and Anilines: From oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
1-Bromo-3-chloro-2-(o-tolyloxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Materials Science: Used in the production of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-chloro-2-(o-tolyloxy)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the aromatic ring. This intermediate can then undergo further reactions, leading to the formation of substituted products. The presence of electron-withdrawing groups like bromine and chlorine enhances the compound’s reactivity towards nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Bromo-3,5-dichlorobenzene
- 1-Bromo-2,4-dichlorobenzene
Uniqueness
1-Bromo-3-chloro-2-(o-tolyloxy)benzene is unique due to the presence of the o-tolyloxy group, which imparts distinct chemical properties compared to other halogenated benzenes
Propiedades
Fórmula molecular |
C13H10BrClO |
|---|---|
Peso molecular |
297.57 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-2-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C13H10BrClO/c1-9-5-2-3-8-12(9)16-13-10(14)6-4-7-11(13)15/h2-8H,1H3 |
Clave InChI |
TYWSDVKBNNSXHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC2=C(C=CC=C2Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


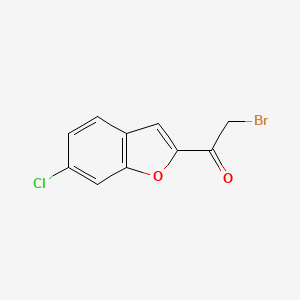

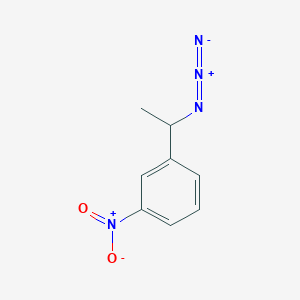
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)
![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)
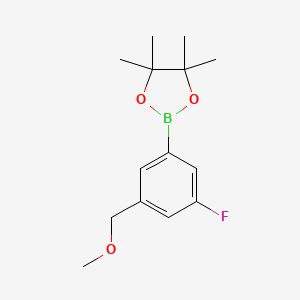
![8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B13990338.png)
![ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B13990340.png)


![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)
